Pemafibrate ((2R)-2-[3-({1,3-benzoxazol-2-yl[3-(4-methoxyphenoxy)propyl]amino}methyl)phenoxy]butanoic acid) [] is a novel, selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) [, , , ]. Classified as a fibrate, it exhibits a higher potency and selectivity for PPARα compared to conventional fibrates like fenofibrate [, , , , , ]. In scientific research, pemafibrate serves as a valuable tool to investigate the roles of PPARα in various biological processes and disease models.
Pemafibrate is synthesized from the fibric acid structure, incorporating unique side chains that enhance its activity and selectivity. It is classified under the category of drugs known as fibrates, which are primarily used to lower triglyceride levels in patients with dyslipidemia. Pemafibrate is particularly noted for its role in managing atherogenic dyslipidemia, characterized by elevated triglycerides and low high-density lipoprotein cholesterol levels.
The synthesis of pemafibrate involves several key steps that modify the traditional fibric acid backbone to enhance its pharmacological properties. The process can be summarized as follows:
The resulting pemafibrate exhibits a Y-shaped structure that allows it to fit snugly into the ligand-binding domain of peroxisome proliferator-activated receptor alpha, facilitating strong interactions that lead to significant biological activity.
Pemafibrate's molecular formula is , with a molecular weight of approximately 368.44 g/mol. The compound features:
The structural modifications compared to traditional fibrates result in pemafibrate being over 2500 times more potent than fenofibric acid, indicating its superior efficacy in activating peroxisome proliferator-activated receptor alpha.
Pemafibrate participates in various biochemical reactions primarily related to lipid metabolism:
These reactions collectively contribute to lowering serum triglyceride levels and improving lipid profiles in patients.
The mechanism by which pemafibrate exerts its effects involves several key steps:
Pemafibrate exhibits several notable physical and chemical properties:
These properties contribute to its formulation as an oral medication with favorable pharmacokinetics.
Pemafibrate is primarily used for:
The development of pemafibrate marks a significant evolution in fibrate pharmacology, beginning with the first-generation agent clofibrate in the 1950s. Conventional fibrates (gemfibrozil, fenofibrate, bezafibrate) were discovered to activate PPARα decades after their clinical use began, but their suboptimal selectivity and off-target effects limited therapeutic utility. Pemafibrate originated from targeted medicinal chemistry efforts to overcome these limitations, resulting in a compound with a distinctive Y-shaped configuration featuring benzoxazole and phenoxyalkyl side chains added to the fibric acid backbone [1]. This structural innovation allows pemafibrate to bind entirely within the Y-shaped lipid-binding pocket of PPARα, inducing optimal conformational changes for receptor activation [1] [3].
Pharmacologically, pemafibrate is classified as a SPPARMα based on its unprecedented specificity for the PPARα subtype. In vitro studies demonstrate pemafibrate has >2,500-fold greater selectivity for PPARα compared to PPARγ and PPARδ, significantly exceeding fenofibrate's selectivity profile [1] [7]. This high specificity translates to enhanced transcriptional activity on target genes regulating lipid metabolism without activating pathways associated with adverse effects. Pemafibrate's pharmacokinetic profile also differs fundamentally from conventional fibrates: it reaches steady-state concentration rapidly (within days) due to its relatively short half-life (~2 hours) and high oral bioavailability (61.5%), necessitating twice-daily dosing for the immediate-release formulation [1]. Unlike other fibrates, pemafibrate undergoes predominant hepatic metabolism followed by biliary excretion, with minimal renal elimination (approximately 14.5%), reducing concerns about renal accumulation [1] [5].
Table 1: Pharmacological Classification of Pemafibrate vs. Conventional Fibrates
Property | Pemafibrate | Conventional Fibrates | Clinical Significance |
---|---|---|---|
PPARα Selectivity | >2,500-fold selective for PPARα over PPARγ/δ | Moderate selectivity (fenofibrate: ~10-20 fold) | Reduced off-target effects |
Primary Elimination Route | Hepatic metabolism (>85%) | Renal excretion (gemfibrozil: ~70%) | Safer in renal impairment |
Protein Binding | ≥99% | 95-99% | Lower risk of displacement interactions |
Dosing Frequency (IR) | Twice daily | Once daily (fenofibrate, bezafibrate) | Improved pharmacokinetic coverage |
Metabolic Enzymes/Transporters | CYP2C8/9, UGTs, OATPs | Varied (gemfibrozil: strong CYP2C8 inhibition) | Fewer clinically relevant drug interactions |
The SPPARMα concept emerged from critical limitations observed with conventional PPARα agonists in clinical practice and outcome studies. Three fundamental pharmacological rationales drove pemafibrate's development:
Enhanced Potency and Transcriptional Specificity: Conventional fibrates function as partial agonists with modest binding affinity for PPARα. Pemafibrate was engineered to achieve full receptor activation through optimized structural interactions with the ligand-binding domain. Its Y-shaped configuration enables simultaneous engagement of both arms of the PPARα binding pocket, inducing a distinct coactivator recruitment profile compared to fenofibric acid [1] [3]. This translates to stronger transactivation of beneficial genes involved in fatty acid oxidation (e.g., CPT-1A, ACOX1), lipoprotein lipase expression, and apolipoprotein A-V production, while simultaneously suppressing apolipoprotein C-III transcription more effectively than traditional fibrates [3] [7]. In head-to-head trials, pemafibrate 0.2 mg twice daily reduced triglycerides by 71.2% versus placebo, significantly outperforming fenofibrate (58.2% reduction) at equipotent doses [1].
Mitigation of Renal and Hepatic Toxicity: Traditional fibrates, particularly fenofibrate, cause dose-dependent increases in serum creatinine and hepatic transaminases, limiting their use in vulnerable populations. These effects stem from off-target actions on renal tubular transport and non-selective PPAR activation. Pemafibrate's selective PPARα engagement avoids these issues, as evidenced by clinical studies showing significant improvements in liver enzymes (ALT, AST, γGTP) and minimal impact on creatinine levels [9]. Real-world evidence confirms that switching from conventional fibrates to pemafibrate increases estimated glomerular filtration rate (eGFR) in diabetic patients with chronic kidney disease (CKD stages G1-G3a), whereas conventional fibrates typically reduce renal function [5] [8]. The hepatobiliary elimination pathway (≈85% fecal excretion) further prevents accumulation in renal impairment, a critical advantage over renally-excreted fibrates [1] [5].
Metabolic Synergy with Statins: Residual cardiovascular risk often necessitates combination therapy, but conventional fibrates (especially gemfibrozil) pose significant drug-interaction risks with statins through CYP450 inhibition and glucuronidation pathways. Pemafibrate demonstrates minimal interference with statin metabolism due to its distinct metabolic profile involving multiple CYP isoforms (CYP2C8, CYP2C9, CYP3A4) and transporters (OATP1B1, OATP1B3) without strong inhibition [1] [7]. Pooled analysis of phase 2/3 studies shows consistent triglyceride reduction (45-50%) and HDL-C elevation regardless of statin coadministration, with comparable safety profiles between combination and monotherapy groups [7]. This pharmacological compatibility enables comprehensive lipid management in high-risk patients.
Table 2: Comparative Efficacy of Pemafibrate vs. Fenofibrate in Clinical Studies
Parameter | Pemafibrate 0.2mg BID | Fenofibrate (Equivalent Dose) | Clinical Trial Context |
---|---|---|---|
Triglyceride Reduction | -71.2% vs. placebo (P<0.001) | -58.2% vs. placebo (P<0.001) | Phase 2: HyperTG patients [1] |
HDL-C Increase | +17.8% to +20.2% | +10-15% | Pooled phase 2/3 analysis [7] |
LDL-C Effect | Modest increase (transient) | Variable reduction | PROMINENT trial [6] |
ALT Modulation | Significant decrease | Neutral or increase | NAFLD patients [9] |
Renal Function (eGFR) | Neutral/improvement in mild-moderate CKD | Decrease (≈5 mL/min/1.73m²) | PARM-T2D study [8] |
Small Dense LDL | Reduced in non-intensive statin users | Modest reduction | HPLC subfraction analysis [7] |
The extended-release formulation (K-877 XR) recently developed addresses adherence concerns by enabling once-daily dosing while maintaining therapeutic efficacy. Phase 2 pharmacodynamic studies demonstrate that pemafibrate XR 0.4 mg/day produces comparable triglyceride reductions (-41.1%) to the immediate-release formulation (0.2 mg twice daily; -43.6%) with similar safety profiles [2]. This formulation innovation further optimizes the SPPARMα therapeutic profile by enhancing convenience without compromising the pharmacological advantages established with the original compound.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7